N-Boc-(S)-1-amino-2-propanol
Overview
Description
N-Boc-(S)-1-amino-2-propanol is a chiral compound widely used in organic synthesis. The term “N-Boc” refers to the N-tert-butoxycarbonyl group, which is a protective group for amines. This compound is particularly valuable in the synthesis of pharmaceuticals and peptides due to its ability to protect the amino group during various chemical reactions.
Mechanism of Action
Target of Action
N-Boc-(S)-1-amino-2-propanol, also known as (S)-tert-Butyl (2-hydroxypropyl)carbamate, is primarily used as a protective group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various biomolecules .
Mode of Action
The compound acts by protecting the amine groups in biomolecules during chemical reactions . It forms a carbamate ester with the amine group, which is stable under a variety of reaction conditions . This protection allows for selective reactions to occur on other parts of the molecule without affecting the amine group .
Biochemical Pathways
The compound is involved in the biochemical pathway of amine protection during organic synthesis . It reacts with the amine group to form a carbamate ester, which can be removed later under acidic conditions . This process is crucial in the synthesis of complex molecules where selective reactions are required .
Pharmacokinetics
It’s worth noting that the compound is stable under a variety of conditions, which is crucial for its role in protecting amine groups during reactions .
Result of Action
The result of the compound’s action is the protection of amine groups in biomolecules during chemical reactions . This allows for selective reactions on other parts of the molecule, enabling the synthesis of complex molecules without unwanted side reactions .
Action Environment
The action of this compound is influenced by the reaction conditions, including temperature, pH, and the presence of other reactants . For example, the compound is stable under basic and nucleophilic conditions, but can be removed under acidic conditions . Therefore, careful control of the reaction environment is crucial for the effective use of this compound in organic synthesis .
Biochemical Analysis
Biochemical Properties
The primary role of N-Boc-(S)-1-amino-2-propanol in biochemical reactions is as a protecting group for amines during synthesis . The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amines in complex syntheses
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its role as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can then be removed under acidic conditions
Temporal Effects in Laboratory Settings
The Boc group is known to be stable under a variety of conditions, making it a reliable protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(S)-1-amino-2-propanol typically involves the protection of (S)-1-amino-2-propanol with di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are mild, often performed at room temperature, and the product is obtained in high yield.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved efficiency. The use of solid acid catalysts in continuous flow reactors has been explored to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: N-Boc-(S)-1-amino-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of N-Boc-(S)-1-amino-2-propanone.
Reduction: Regeneration of this compound.
Substitution: Formation of N-Boc-(S)-1-amino-2-chloropropane or N-Boc-(S)-1-amino-2-bromopropane.
Scientific Research Applications
N-Boc-(S)-1-amino-2-propanol has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
N-Boc-(S)-1-amino-2-propanol can be compared with other Boc-protected amino alcohols, such as:
- N-Boc-(S)-1-amino-3-propanol
- N-Boc-(S)-1-amino-2-butanol
- N-Boc-(S)-1-amino-2-ethanol
Uniqueness: this compound is unique due to its specific chiral center and the presence of both amino and hydroxyl functional groups. This combination makes it particularly useful in asymmetric synthesis and the preparation of chiral pharmaceuticals .
Properties
IUPAC Name |
tert-butyl N-[(2S)-2-hydroxypropyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCFDAODGKHAV-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472786 | |
Record name | N-Boc-(S)-1-amino-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167938-56-9 | |
Record name | N-Boc-(S)-1-amino-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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